Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique combination of functional groups, including an acetyloxy group, a benzyl group, a bromo substituent, and an ethyl ester, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the bromo, benzyl, and acetyloxy groups. The final step involves esterification to form the ethyl ester.
Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyloxy group is introduced by reacting the compound with acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into their corresponding alcohols or amines.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiourea in ethanol.
Hydrolysis: Hydrochloric acid in water, sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the bromo and acetyloxy groups may facilitate binding to active sites of enzymes, while the indole core can interact with aromatic residues in proteins. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(acetyloxy)-1-benzyl-6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but with an amino group instead of a bromo group, leading to different reactivity and biological activity.
Mthis compound: Similar but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
5-Bromo-1-benzyl-2-methyl-1H-indole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H20BrNO4 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-1-benzyl-6-bromo-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO4/c1-4-26-21(25)20-13(2)23(12-15-8-6-5-7-9-15)18-11-17(22)19(10-16(18)20)27-14(3)24/h5-11H,4,12H2,1-3H3 |
InChI Key |
RKKXDBXPBMUKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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